3,7,7-Trimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and an oxazoloquinoline core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative. This is followed by the formation of the oxazoloquinoline core through cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar trimethoxyphenyl group.
3,4,5-Trimethoxyphenyl-β-aminopropane: Another compound with a trimethoxyphenyl group, used in different pharmacological studies.
Uniqueness
3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific structural features, which confer distinct pharmacological properties not observed in other similar compounds. Its combination of the trimethoxyphenyl group with the oxazoloquinoline core makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H26N2O5 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
3,7,7-trimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H26N2O5/c1-11-17-18(12-7-15(26-4)20(28-6)16(8-12)27-5)19-13(23-21(17)29-24-11)9-22(2,3)10-14(19)25/h7-8,18,23H,9-10H2,1-6H3 |
InChI Key |
SLOHRBHYOMKKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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